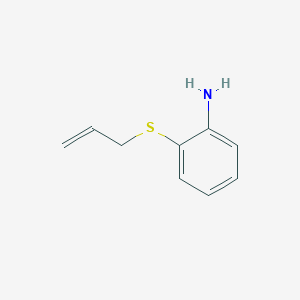

2-(Allylthio)aniline

Descripción general

Descripción

Aplicaciones Científicas De Investigación

1. Synthesis of Quinoline Derivatives

Li et al. (2016) developed a palladium-catalyzed aerobic oxidative approach to synthesize functionalized 2-substituted quinolines from allylbenzenes and anilines. This method is noted for its high functional-group tolerance and atom economy, making it valuable in synthetic and medicinal chemistry. The process likely involves oxidation of allylic C-H functionalization to form C-C and C-N bonds in one pot (Li et al., 2016).

2. Isomerization Processes

Barluenga et al. (1997) investigated the intramolecular carbometallation of N-Allyl-N-(2-lithioallyl)aniline, leading to regio- and stereoselective isomerization processes. This research highlighted the potential of such compounds in synthetic chemistry, particularly in rearrangements involving bromine-lithium exchange and transmetallation with CuCN (Barluenga et al., 1997).

3. Aniline Metabolite Synthesis

Kenny et al. (2004) focused on synthesizing and characterizing the metabolites of diclofenac, a nonsteroidal anti-inflammatory drug. Their research included the development of an efficient two-step preparation of aniline from phenol. This study is significant for understanding the metabolic pathways and implications of pharmaceutical compounds (Kenny et al., 2004).

4. Catalysis in Organic Synthesis

Ozawa et al. (2002) reported on a (pi-allyl)palladium complex bearing an sp2-hybridized phosphorus ligand, which efficiently catalyzes the conversion of allylic alcohols to monoallylated anilines. Their study contributes to the broader field of catalysis in organic synthesis, offering new methodologies for bond formation (Ozawa et al., 2002).

5. Polyaniline Coatings and Corrosion Inhibition

Mengoli et al. (1981) explored the electrolytic deposition of Aniline Black coatings on iron anodes, demonstrating the use of allylamine as an efficient inhibitor of iron corrosion. This research is relevant in the development of protective coatings in materials science (Mengoli et al., 1981).

Safety and Hazards

Mecanismo De Acción

Target of Action

Anilines, a class of compounds to which 2-(allylthio)aniline belongs, are known to interact with various enzymes and proteins in the body .

Mode of Action

Anilines generally undergo metabolic transformations in the body, which can lead to the formation of reactive metabolites . These metabolites can interact with cellular targets, leading to various biological effects .

Biochemical Pathways

For instance, anilines can undergo N-alkylation, a process catalyzed by various metal complex and heterogeneous catalysts . This process can lead to the formation of various metabolites, which can have different biological effects .

Pharmacokinetics

The pharmacokinetics of this compound have been studied in rats . The compound is metabolized by cytochrome P450 (CYP) isozymes . The rate of elimination of this compound was found to be rapid compared to other aniline derivatives . The metabolic transformation of this compound can influence its bioavailability .

Result of Action

The metabolic products of anilines can interact with various cellular targets, potentially leading to a range of biological effects .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound is stable under normal conditions, but partial decomposition may occur under high temperature or light exposure . It is insoluble in water but soluble in organic solvents such as ethanol and dimethylformamide .

Propiedades

IUPAC Name |

2-prop-2-enylsulfanylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NS/c1-2-7-11-9-6-4-3-5-8(9)10/h2-6H,1,7,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDIIJUUMINQFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=C1N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20407052 | |

| Record name | 2-(allylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77053-20-4 | |

| Record name | 2-(allylthio)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20407052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(trifluoromethyl)-N-[4-(trifluoromethyl)phenyl]aniline](/img/structure/B3057065.png)

![2-Propenoic acid, 2-methyl-, 2-[2-(ethenyloxy)ethoxy]ethyl ester](/img/structure/B3057067.png)

![Ethanedione, bis[4-(1,1-dimethylethyl)phenyl]-](/img/structure/B3057074.png)

![Methanone, [2-[[(2-hydroxyethyl)methylamino]methyl]phenyl]phenyl-](/img/structure/B3057085.png)